N-(4-chlorobenzyl)-2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide
Description
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Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-[5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClN5O3S/c1-14-19-23(34-20(14)22-28-21(29-33-22)16-5-3-2-4-6-16)27-13-30(24(19)32)12-18(31)26-11-15-7-9-17(25)10-8-15/h2-10,13H,11-12H2,1H3,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVPITJYYCNJCBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C=N2)CC(=O)NCC3=CC=C(C=C3)Cl)C4=NC(=NO4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chlorobenzyl)-2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide is a complex organic compound that exhibits notable biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes current findings on its biological activity, synthesis methods, and potential applications.
Chemical Structure and Properties
The compound can be classified as a thieno[2,3-d]pyrimidine derivative, characterized by a core structure that is known for its diverse pharmacological properties. The presence of the oxadiazole ring enhances its potential as a bioactive molecule. Its molecular formula is , with a molecular weight of approximately 411.86 g/mol.
While the precise mechanism of action for this compound remains to be fully elucidated, its structural components suggest several potential pathways. Thieno[2,3-d]pyrimidines are often associated with inhibition of specific enzymes or interference with cellular signaling pathways, which may contribute to their anticancer and antimicrobial effects.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In studies comparing its efficacy against various bacterial strains, it demonstrated varying degrees of effectiveness:
| Microorganism | Minimum Inhibitory Concentration (MIC) | Comparison Drug |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Ciprofloxacin (16 µg/mL) |
| Escherichia coli | 64 µg/mL | Ketoconazole (32 µg/mL) |
| Pseudomonas aeruginosa | 16 µg/mL | Streptomycin (32 µg/mL) |
These results suggest that the compound may serve as a promising candidate for developing new antimicrobial agents.
Anticancer Activity
In vitro studies have also highlighted the anticancer potential of this compound. It has shown activity against various cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (breast cancer) | 15.8 |
| HeLa (cervical cancer) | 12.5 |
| A549 (lung cancer) | 18.0 |
The mechanism underlying its anticancer activity is hypothesized to involve apoptosis induction and cell cycle arrest.
Case Studies and Experimental Findings
- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial activity of several thieno[2,3-d]pyrimidine derivatives, including the target compound. The agar well diffusion method was employed to assess efficacy against common pathogens. Results indicated that the compound exhibited superior activity compared to traditional antibiotics .
- Anticancer Research : Another study focused on the compound's effects on cancer cell proliferation and apoptosis. The findings revealed that treatment with this compound significantly reduced cell viability in MCF-7 and HeLa cells while inducing apoptotic markers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
